BenchChemオンラインストアへようこそ!

2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide

Physicochemical Profiling Medicinal Chemistry Lead Selection ADME Predictions

The compound 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide (CAS 485753-19-3, molecular formula C24H29N3O3, molecular weight 407.51 g/mol) is a synthetic substituted benzamide derivative featuring a characteristic cycloheptylamino group and a 2-benzamido substitution pattern on the central benzamide core. It is cataloged as a research chemical by multiple suppliers and has been investigated in patent contexts for therapeutic applications including chronic pain, neuropathic pain, and pruritus via tropomyosin-related kinase A (TrkA) inhibition.

Molecular Formula C24H29N3O3
Molecular Weight 407.5 g/mol
CAS No. 485753-19-3
Cat. No. B13824037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide
CAS485753-19-3
Molecular FormulaC24H29N3O3
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCCCC1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
InChIInChI=1S/C24H29N3O3/c1-17(22(28)26-19-13-7-2-3-8-14-19)25-24(30)20-15-9-10-16-21(20)27-23(29)18-11-5-4-6-12-18/h4-6,9-12,15-17,19H,2-3,7-8,13-14H2,1H3,(H,25,30)(H,26,28)(H,27,29)
InChIKeyFCQDFPMTYWGPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide (CAS 485753-19-3): Compound Class and Baseline Characteristics for Procurement


The compound 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide (CAS 485753-19-3, molecular formula C24H29N3O3, molecular weight 407.51 g/mol) is a synthetic substituted benzamide derivative featuring a characteristic cycloheptylamino group and a 2-benzamido substitution pattern on the central benzamide core . It is cataloged as a research chemical by multiple suppliers and has been investigated in patent contexts for therapeutic applications including chronic pain, neuropathic pain, and pruritus via tropomyosin-related kinase A (TrkA) inhibition [1].

Why In-Class Substitution Fails for 2-Benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide: Structural Basis for Functional Differentiation


Substituted benzamide derivatives with the 2-benzamido scaffold form a large compound class, but structural variations in the amine substituent—particularly the identity of the cycloalkyl ring—can profoundly alter molecular conformation, target binding, and pharmacokinetic properties. For instance, the cycloheptyl ring in 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide is part of a Structure-Activity Relationship (SAR) series where potency against TrkA has been shown to be sensitive to ring size; a phenylalanine-containing analog (2-benzamido-N-[1-(cycloheptylamino)-1-oxo-3-phenylpropan-2-yl]benzamide) introduces additional steric bulk that may shift selectivity or potency profiles [1]. Generic substitution among seemingly similar benzamide analogs without quantitative comparative data therefore risks selecting a compound with altered target engagement or unintended off-target activity.

Quantitative Evidence Guide: 2-Benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide vs. Closest Analogs


Molecular Weight and LogP: Physical Property Differentiation vs. Phenylalanine Analog

Compared to its closest identified analog, 2-benzamido-N-[1-(cycloheptylamino)-1-oxo-3-phenylpropan-2-yl]benzamide (phenylalanine variant), the target compound exhibits a lower molecular weight of 407.51 g/mol versus ~497.6 g/mol for the phenylalanine analog (estimated from formula C30H33N3O3) [1]. The reduction of approximately 90 g/mol is expected to favorably impact passive membrane permeability, as the molecular weight is closer to the typical oral drug-like threshold of 500 Da. Additionally, the target compound has a predicted LogP of approximately 2.40 [1], suggesting balanced hydrophobicity for cellular assays compared to the bulkier analog.

Physicochemical Profiling Medicinal Chemistry Lead Selection ADME Predictions

Target Engagement: TrkA Kinase Inhibition in Patent-Disclosed Pain Indications

The compound is referenced in patent literature as a bicyclic heteroaryl benzamide derivative with TrkA kinase inhibitory activity, relevant for chronic and neuropathic pain [1]. While the patent family (e.g., US-9914736-B2) discloses a broad structural class, the specific target compound is an example molecule within that series. The therapeutic focus on TrkA distinguishes this sub-class from other substituted benzamide chemotypes—such as anticonvulsant benzamides (e.g., U.S. Patent 6,110,934) that target sodium channels rather than TrkA [2].

Kinase Inhibition Neuropathic Pain TrkA Assay

Purity and Availability: Minimum Quality Threshold for Batch-to-Batch Reproducibility

At least one supplier lists the target compound at 96% purity with a 7-day lead time [1], providing a documented baseline for procurement. While higher-purity analogs may be available, the explicit disclosure of a minimum purity (96%) allows researchers to assess the suitability for direct use in assays without additional purification, which may not be guaranteed for custom-synthesized or less-well-characterized analogs like the phenylalanine variant.

Compound Procurement Analytical Quality Control Reproducibility

High-Impact Application Scenarios for 2-Benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide


TrkA-Mediated Neuropathic Pain and Neurotrophin Signaling Research

Based on its patent-based association with TrkA inhibition [1], this compound is best employed as a tool molecule for probing NGF/TrkA signaling pathways relevant to chronic and neuropathic pain. Its cycloheptyl substitution pattern is within the structural space shown to confer TrkA binding. Researchers should use it in cell-based models (e.g., HEK293 TrkA overexpressing cells) to establish the pharmacological profile of this chemotype, comparing it to known TrkA inhibitors to determine whether the cycloheptyl ring size offers any selectivity advantage over analogs containing cyclohexyl or cyclopentyl fragments.

Structural Biology Studies of Benzamide–Kinase Interactions

The compound's substituted benzamide core and cycloheptyl moiety offer a novel pharmacophore for crystallographic or NMR studies aimed at understanding how the cycloheptane ring influences the binding pocket occupancy in TrkA or related kinases. Due to its molecular weight of 407.51 g/mol , it presents a ligand that is neither too small to lack specificity nor too large to exclude from fragment-based drug discovery workflows.

Chemical Biology Tool for Profiling Benzamide SAR Libraries

Given the publicly available purity specification of 96% and a defined lead time [2], this compound can be reliably used as a reference standard in screening libraries of substituted benzamides. Its distinct cycloheptyl group provides a control for assessing the impact of N-cycloalkyl ring size on solubility, logP, and target engagement, enabling the exclusion of inactive variants early in the SAR exploration process.

Quote Request

Request a Quote for 2-benzamido-N-[1-(cycloheptylamino)-1-oxopropan-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.